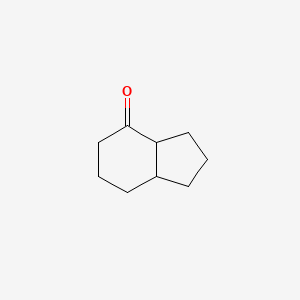
hexahydro-1H-inden-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1H-inden-4(2H)-one is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
Hexahydro-1H-inden-4(2H)-one serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions such as:
- Oxidation : The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
- Reduction : It can be reduced to form alcohols or other reduced products.
- Substitution Reactions : The compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Biology
Research indicates that this compound exhibits significant antimicrobial properties , effective against various pathogens including bacteria and fungi. Additionally, it has been studied for its potential anti-inflammatory effects , suggesting its utility in developing new therapeutic agents.
Medicine
The compound is explored as a precursor for synthesizing pharmaceutical compounds. Its biological activities make it a candidate for drug development aimed at treating infections and inflammatory conditions.
Industry
In addition to its biological applications, this compound is utilized in the production of fragrances and flavors , capitalizing on its unique chemical properties that contribute to desirable sensory characteristics.
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis.
Case Study 2: Anti-inflammatory Effects
Another research project investigated the anti-inflammatory properties of this compound in an animal model of inflammation. Results indicated that the compound reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Propiedades
Número CAS |
5686-83-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1,2,3,3a,5,6,7,7a-octahydroinden-4-one |
InChI |
InChI=1S/C9H14O/c10-9-6-2-4-7-3-1-5-8(7)9/h7-8H,1-6H2 |
Clave InChI |
FKHQVTZBKCBVOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(=O)C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















